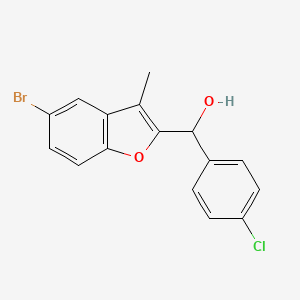
1-Methyl-4(1H)-quinolinimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4(1H)-quinolinimine is a heterocyclic compound with the molecular formula C10H9N It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom at the 1-position, and an imine group is present at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4(1H)-quinolinimine can be synthesized through several methods. One common approach involves the condensation of 1-methylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4(1H)-quinolinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the imine group can yield 1-methyl-4-quinolinamine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Methyl-4-quinolinamine.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4(1H)-quinolinimine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-4(1H)-quinolinimine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s imine group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4(1H)-quinolinone: Similar in structure but contains a carbonyl group instead of an imine.
1-Methyl-4(1H)-quinoline: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains a different heterocyclic core but shares some functional groups.
Uniqueness: 1-Methyl-4(1H)-quinolinimine is unique due to its imine functionality, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.
Eigenschaften
CAS-Nummer |
2400-75-1 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-methylquinolin-4-imine |
InChI |
InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3 |
InChI-Schlüssel |
AZHUOPNKXMFIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


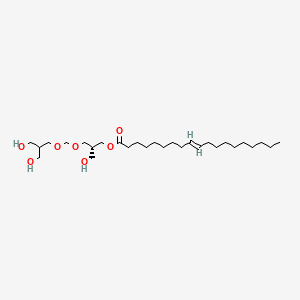
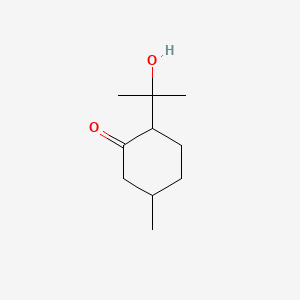


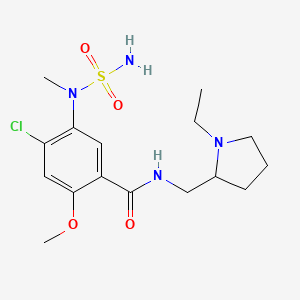
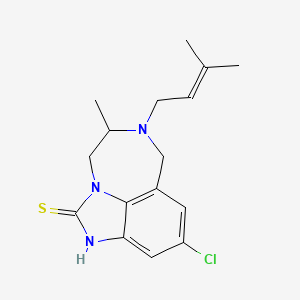

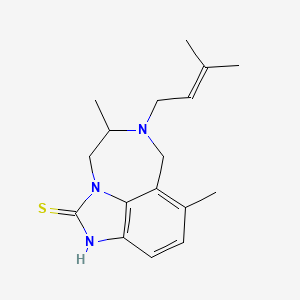

![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)

